Product packaging for 1-(L-Prolyl)-3-fluoropiperidine(Cat. No.:)

1-(L-Prolyl)-3-fluoropiperidine

Cat. No.: B13343521
M. Wt: 200.25 g/mol
InChI Key: JDVZXJADCICNND-GKAPJAKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(L-Prolyl)-3-fluoropiperidine is a synthetic organic compound that serves as a specialized building block in medicinal chemistry and drug discovery research. This molecule features a proline moiety linked to a fluorinated piperidine ring, a structural combination of significant interest in the design of peptidomimetics and enzyme inhibitors. The incorporation of fluorine is a common strategy to modulate a compound's properties, such as its metabolic stability, membrane permeability, and binding affinity to biological targets. Compounds with prolyl and fluorinated groups are frequently explored in neuroscience and pharmacology, particularly in the development of inhibitors for proteases like prolyl oligopeptidase (PREP), which is a target in research on neurodegenerative diseases and inflammation . Similarly, fluorinated analogues are utilized to study ion channel function, such as T-type calcium channels . Researchers may use this compound as a key intermediate to develop novel bioactive molecules for investigative purposes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17FN2O B13343521 1-(L-Prolyl)-3-fluoropiperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H17FN2O

Molecular Weight

200.25 g/mol

IUPAC Name

(3-fluoropiperidin-1-yl)-[(2S)-pyrrolidin-2-yl]methanone

InChI

InChI=1S/C10H17FN2O/c11-8-3-2-6-13(7-8)10(14)9-4-1-5-12-9/h8-9,12H,1-7H2/t8?,9-/m0/s1

InChI Key

JDVZXJADCICNND-GKAPJAKFSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)N2CCCC(C2)F

Canonical SMILES

C1CC(NC1)C(=O)N2CCCC(C2)F

Origin of Product

United States

Synthetic Methodologies for 1 L Prolyl 3 Fluoropiperidine and Its Analogues

Approaches to the Construction of Fluoropiperidine Ring Systems

Asymmetric Synthesis Strategies for Enantiopure Fluoropiperidines

The creation of enantiomerically pure fluoropiperidines is crucial for developing specific and effective pharmaceutical agents. Asymmetric synthesis strategies aim to control the stereochemistry during the formation of the piperidine (B6355638) ring or the introduction of the fluorine atom.

One powerful approach involves the use of chiral auxiliaries. For instance, asymmetric Mannich-type reactions utilizing enolates with N-tert-butylsulfinylimines, derived from enantiopure tert-butylsulfinamide, can establish the required stereocenters with high diastereoselectivity. The choice of base, such as sodium hexamethyldisilazide (NaHMDS), has been shown to be critical in achieving high levels of stereocontrol.

Multi-enzymatic and chemo-enzymatic methods are also employed to generate piperidines with multiple stereocenters from achiral precursors. These methods often involve a highly enantioselective transamination step to produce optically pure enamine or imine intermediates, which are then diastereoselectively reduced. researchgate.net

Biocatalytic Desymmetrization in Fluoropiperidine Synthesis

Biocatalytic desymmetrization has emerged as a highly effective and scalable strategy for producing enantiopure fluoropiperidine precursors. This method utilizes enzymes to selectively react with one of two enantiotopic groups in a prochiral meso-compound, leading to a chiral product with high enantiomeric excess (ee).

A notable application of this technique is the synthesis of (3S,5S)-1-((benzyloxy)carbonyl)-5-fluoropiperidine-3-carboxylic acid. acs.org The process begins with a meso-diester which is hydrolyzed by an esterase, such as Pig Liver Esterase (PLE) or lipase from Candida cylindracea (CCL), to selectively produce a chiral monoacid. acs.orgresearchgate.net This enzymatic step is the key to establishing the stereochemistry of the molecule. The reaction can be scaled to hundreds of grams, demonstrating its industrial viability. acs.org

The table below outlines the key steps in a large-scale synthesis utilizing this biocatalytic approach. acs.org

Table 1: Key Steps in the Synthesis of a Chiral Fluoropiperidine Intermediate via Biocatalytic Desymmetrization

Step Description Scale Yield Purity (de/ee)
1 N-Cbz Protection 462 g 93% 98.1% de
2 Biocatalytic Desymmetrization 450 g 92% 94.3% ee

Flow Photochemical Decarboxylative Fluorination Techniques

Following the creation of a chiral carboxylic acid intermediate, such as one produced via biocatalytic desymmetrization, flow photochemical decarboxylative fluorination is a modern and efficient method for introducing the fluorine atom. This technique involves the photoredox-catalyzed conversion of an aliphatic carboxylic acid to an alkyl fluoride (B91410). researchgate.net

The use of continuous-flow microreactors offers significant advantages over traditional batch photochemistry. researchgate.net These advantages include uniform irradiation of the reaction mixture, which accelerates the reaction and minimizes byproduct formation, as well as improved safety and scalability. pharmaron.comnih.gov

In the synthesis of fluoropiperidine building blocks, the chiral monoacid is subjected to a fluorinating agent, such as Selectfluor, under photochemical conditions in a flow reactor. acs.org This method has been successfully scaled to produce hundreds of grams of the desired fluorinated product. acs.org Optimization of parameters like residence time and reagent stoichiometry is crucial for maximizing conversion and yield. acs.org

Table 2: Scale-Up of Flow Photochemical Decarboxylative Fluorination

Scale Conversion Yield (of fluorinated product) Throughput
2 g >99% 93% N/A
100 g 99% 93% N/A

Electrophilic Fluorination Protocols and Reagent Development

Electrophilic fluorination is a widely used strategy for synthesizing fluorinated organic compounds. researchgate.net This approach involves the reaction of an electron-rich substrate, such as an enol equivalent of a piperidone, with an electrophilic "F+" source. A variety of N-F reagents have been developed for this purpose, with their reactivity tunable by altering the substituents on the nitrogen atom. nih.gov

Commonly used electrophilic fluorinating agents include Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI). nih.gov Selectfluor is a bench-stable, crystalline reagent known for its operational simplicity and ability to achieve site-selective fluorination. nih.gov

Despite its utility, electrophilic fluorination can face challenges, particularly with regioselectivity when applied to non-symmetrical scaffolds. The development of new reagents and catalytic systems, including chiral N-F reagents, continues to address these limitations and expand the scope of asymmetric electrophilic fluorination. nih.gov

Palladium-Catalyzed Annulation and Cycloaddition Reactions

Palladium catalysis offers versatile and powerful methods for constructing heterocyclic rings, including fluoropiperidines. One notable strategy is a Pd-catalyzed [4 + 2] annulation, which allows for the rapid construction of the 3-fluoropiperidine (B1141850) core from readily available starting materials. This approach typically involves the reaction of an α-fluoro-β-ketoester with a cyclic carbamate. The resulting heterocyclic products are highly functionalized, containing orthogonal groups that permit further synthetic elaboration.

Another significant palladium-catalyzed method is the hydrogenation of fluoropyridines. nih.gov This robust and simple protocol allows for the cis-selective reduction of abundant and inexpensive fluoropyridine precursors to yield a broad range of (multi)fluorinated piperidines. Using a commercially available heterogeneous palladium catalyst, this transformation can be performed selectively, even in the presence of other aromatic systems, and shows high tolerance for air and moisture. nih.gov

Rhodium and Iridium Catalysis in Fluorinated Azaheterocycle Synthesis

Rhodium and iridium catalysts have proven highly effective in the synthesis of fluorinated azaheterocycles. A key strategy is the rhodium-catalyzed dearomatization–hydrogenation (DAH) of fluoropyridine precursors. nih.gov This one-pot process enables the highly diastereoselective formation of a wide array of substituted all-cis-(multi)fluorinated piperidines. The reaction proceeds via a rhodium-catalyzed pyridine dearomatization, followed by complete saturation of the intermediate through hydrogenation. nih.gov

Iridium catalysts are also utilized, for example, in the asymmetric hydrogenation of pyridinium salts, providing another route to chiral piperidine derivatives. nih.gov Furthermore, rhodium catalysis is instrumental in the asymmetric synthesis of allylic fluorides, demonstrating its utility in constructing enantioenriched molecules containing C-F bonds. nih.gov These catalytic systems provide powerful tools for accessing complex fluorinated piperidines with high levels of stereocontrol.

Methodologies for the Introduction and Derivatization of the L-Prolyl Moiety

The synthesis of 1-(L-Prolyl)-3-fluoropiperidine involves the formation of an amide bond between the carboxylic acid of L-proline and the secondary amine of 3-fluoropiperidine. This process relies on standard peptide coupling methodologies, which require careful protection of the proline's amino group to ensure selective reaction at the carboxyl group.

The introduction of the L-prolyl moiety is typically achieved through a coupling reaction where the carboxyl group of a protected L-proline derivative is activated. Common strategies involve the use of protecting groups for the proline's secondary amine, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). google.com These groups prevent self-polymerization and other side reactions. Once protected, the carboxylic acid can be activated to facilitate amide bond formation. A widely used method is the formation of a mixed anhydride, for instance, by reacting the N-protected proline with isobutyl chloroformate in the presence of a base like N-methylmorpholine. google.com This activated species then readily reacts with the 3-fluoropiperidine nucleophile.

Protection: The secondary amine of L-proline is protected with a suitable group (e.g., Boc or Cbz).

Activation: The carboxylic acid of the N-protected L-proline is activated using a coupling agent or by conversion to an active ester or mixed anhydride.

Coupling: The activated L-proline derivative is reacted with 3-fluoropiperidine to form the protected intermediate, N-protected-1-(L-Prolyl)-3-fluoropiperidine.

Deprotection: The protecting group is removed, typically under acidic conditions (e.g., trifluoroacetic acid for Boc), to yield the final compound. google.com

Derivatization of the L-prolyl moiety itself is a key strategy for creating analogues of the parent compound, allowing for the exploration of structure-activity relationships. Modifications can be introduced either before or after coupling to the 3-fluoropiperidine ring. Pre-coupling derivatization often involves using a modified proline building block in the synthesis. Post-coupling derivatization would involve chemical modification of the proline ring in the final molecule, though this is less common due to potential selectivity issues. For analytical purposes, derivatization of proline is also common, using reagents like trifluoroacetic anhydride (TFAA) or N-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA) to create volatile or fluorescent derivatives for chromatographic separation and analysis. americanlaboratory.com

Table 1: Common Protecting Groups for L-Proline in Peptide Synthesis

Protecting Group Abbreviation Deprotection Conditions
tert-Butoxycarbonyl Boc Strong acid (e.g., Trifluoroacetic Acid, HCl)
Benzyloxycarbonyl Cbz Catalytic hydrogenation (e.g., H₂, Pd/C)
9-Fluorenylmethoxycarbonyl Fmoc Base (e.g., Piperidine)

Stereochemical Control in the Synthesis of this compound

Achieving high stereochemical purity is a critical challenge in the synthesis of this compound, as the molecule contains at least two stereocenters: one on the L-proline ring and one at the C-3 position of the piperidine ring. The absolute configuration at these centers is a key determinant of biological activity. nih.gov

Control of the L-Proline Moiety: The stereochemistry of the proline component is typically controlled by starting the synthesis with enantiomerically pure L-proline, which is readily available from the chiral pool. nih.gov The primary challenge is to prevent racemization of the chiral center alpha to the carbonyl group during the activation and coupling steps. The use of mixed anhydrides, when performed at low temperatures (e.g., -15°C), is generally effective in minimizing this risk. google.com Certain coupling reagents and conditions are known to be more prone to causing epimerization, and their use must be carefully evaluated. The integrity of the stereocenter is often confirmed using chiral chromatography techniques after derivatization. impactfactor.orgresearchgate.net

Control of the 3-Fluoropiperidine Moiety: The synthesis of enantiomerically pure 3-fluoropiperidine is a more complex challenge, as it cannot be sourced directly from nature. Several stereoselective synthetic strategies have been developed. These approaches often avoid direct, and often non-selective, fluorination of a pre-formed piperidine ring.

Key strategies for stereocontrolled synthesis of the 3-fluoropiperidine precursor include:

Asymmetric Hydrogenation: This approach involves the asymmetric hydrogenation of a fluoroenamide derived from a corresponding 3-fluoropyridine. Transition metal catalysts, particularly those based on Ruthenium (Ru) and Rhodium (Rh), have shown good enantioselectivity in reducing the enamide double bond to establish the desired stereocenter. scientificupdate.com

Enzymatic Dynamic Asymmetric Transamination: Biocatalysis offers a powerful alternative. The dynamic asymmetric transamination of a corresponding 3-fluoropiperidinone (a fluoroketone) using a library of transaminase enzymes can produce the chiral 3-amino-fluoropiperidine precursor with high enantiopurity. scientificupdate.com This method takes advantage of the high stereoselectivity of enzymes.

Iodocyclization: Another strategy involves the cyclization of alkenyl N-tosylamides promoted by hypervalent iodine reagents activated by boron trifluoride (BF₃). This method can form the 3-fluoropiperidine ring, though careful control of the reaction conditions is necessary to manage selectivity and avoid competing side reactions. kg.ac.rs

The choice of synthetic route for the 3-fluoropiperidine component is crucial for establishing the final stereochemistry of this compound. Once the chiral fluorinated piperidine is obtained, it is coupled with the protected L-proline as described previously, with care taken to preserve the stereochemical integrity of both components.

Table 2: Selected Stereoselective Methodologies for 3-Fluoropiperidine Synthesis

Methodology Starting Material Key Reagent/Catalyst Stereochemical Outcome
Asymmetric Hydrogenation Fluoroenamide Chiral Rhodium or Ruthenium catalyst Good enantioselectivity, establishes syn- relative configuration. scientificupdate.com
Enzymatic Transamination 3-Fluoropiperidinone Transaminase enzyme library, Pyridoxal-5'-phosphate (PLP) High enantioselectivity for the desired amine. scientificupdate.com
Iodocyclization Alkenyl N-tosylamide BF₃-activated aryliodine(III) carboxylates Forms 3-fluoropiperidine ring via 5-exo-cyclization. kg.ac.rs

Conformational Analysis and Structural Characterization in Research Context

Theoretical and Computational Investigations of Molecular Conformation

Computational chemistry provides powerful tools for predicting and rationalizing the conformational preferences of complex molecules like 1-(L-Prolyl)-3-fluoropiperidine.

Density Functional Theory (DFT) is a cornerstone of computational investigations into fluorinated heterocyclic systems. Researchers employ DFT calculations, often using functionals like M06-2X with a substantial basis set (e.g., def2-QZVPP), to perform systematic conformational analyses. nih.govresearchgate.net These studies calculate the relative energies of different conformers in both the gas phase and in solution, using models like the Polarizable Continuum Model (PCM) to account for solvent effects. researchgate.net

For the piperidine (B6355638) portion of the molecule, DFT calculations have been instrumental in explaining the observed preference for the fluorine atom to occupy an axial position. nih.govresearchgate.net By dissecting the total energy into components, these studies reveal that the axial preference is often a result of favorable electrostatic and hyperconjugative interactions that outweigh potential steric hindrance. researchgate.net Similarly, for the proline moiety, DFT and other high-level electronic structure calculations are used to map the potential energy surface along the ring's puckering coordinates, identifying the most stable conformations. biorxiv.orgnih.gov These theoretical models are crucial for interpreting experimental data and providing a predictive framework for the conformational behavior of new derivatives.

Natural Bond Orbital (NBO) analysis is a computational method used to translate the complex, delocalized molecular orbitals obtained from a DFT calculation into localized, intuitive chemical concepts like bonds and lone pairs. rsc.org This technique is particularly valuable for understanding the subtle electronic effects that dictate molecular conformation.

A key interaction investigated by NBO in prolyl systems is the n → π* interaction, an electron donation from a lone pair of one carbonyl oxygen to the antibonding orbital (π) of the next carbonyl group in the peptide backbone. rsc.orgugent.be This interaction is believed to play a role in stabilizing certain conformations and influences the correlation between the proline ring pucker and the cis-trans amide bond equilibrium. rsc.orgugent.be In fluorinated systems, NBO analysis also helps to quantify hyperconjugative effects, such as the donation of electron density from anti-periplanar C-H bonds into the low-lying antibonding orbital of the C-F bond (σC-F), which contributes significantly to the conformational stability of fluorinated piperidines. nih.govresearchgate.net

Spectroscopic Approaches for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental technique for elucidating the solution-state structure of fluorinated compounds. The presence of the ¹⁹F nucleus provides a sensitive probe for conformational analysis.

The magnitude of the three-bond scalar coupling constant between fluorine and adjacent protons (³J(¹⁹F,¹H)) is particularly informative. nih.govresearchgate.net Its value is dependent on the dihedral angle, allowing for a clear determination of the relative orientation of the fluorine atom—whether it is in an axial or equatorial position on the piperidine ring. nih.govugent.be Advanced NMR techniques, including 2D experiments like NOESY, TOCSY, and HSQC, are employed to achieve full chemical shift assignments for the complex proton and carbon spectra, especially in the crowded proline regions. nih.gov For fluoroproline derivatives, specialized NMR methods have been developed to measure a wide range of ¹H-¹H and ¹H-¹⁹F coupling constants, which can then be used to perform a detailed analysis of the pyrrolidine (B122466) ring pucker. ugent.be

Influence of Fluorine on the Conformational Preferences of Proline and Piperidine Rings

The introduction of a highly electronegative fluorine atom profoundly influences the conformational landscape of both the piperidine and proline rings through potent stereoelectronic effects.

In the piperidine ring, fluorine substitution at the 3-position results in a strong preference for the fluorine atom to adopt an axial orientation. nih.govresearchgate.net This "axial-F preference" is contrary to what would be expected based on sterics alone. Computational and experimental studies have shown this is due to a combination of stabilizing forces, including electrostatic charge-dipole interactions and hyperconjugation. nih.govresearchgate.netresearchgate.net

In the proline ring, fluorine substitution at the C4 position has a well-documented impact on the ring's pucker. beilstein-journals.org The stereochemistry of the fluorine atom dictates the preferred conformation:

(4R)-fluoroproline derivatives preferentially adopt a Cγ-exo pucker. beilstein-journals.orgpnas.orgresearchgate.net

(4S)-fluoroproline derivatives favor a Cγ-endo pucker. beilstein-journals.orgpnas.orgresearchgate.net

Table 1: Conformational Preferences of N-Substituted 3-Fluoropiperidine (B1141850) Derivatives This table summarizes computational (DFT) and experimental (NMR) findings on the energy difference between equatorial and axial conformers of 3-fluoropiperidine derivatives, illustrating the general preference for the axial fluorine position in solution.

Derivative (Analog of 1)ΔG (kcal/mol) SolventΔG (kcal/mol) Gas PhaseExperimental ObservationReference
TFA-analogue (in Chloroform)-1.3+0.3High axial preference researchgate.net
HCl-analogue (in Water)-1.5-0.9High axial preference researchgate.net
NH-analogue (in Water)-0.5+0.4High axial preference researchgate.net

Studies on Amide Bond Cis-Trans Isomerization in Fluorinated Proline Derivatives

The peptide bond preceding a proline residue is unique in its ability to exist in both cis and trans conformations, with the trans form typically being more stable. ugent.bewikipedia.org Fluorination of the proline ring provides a mechanism to modulate this equilibrium.

The conformational preference of the amide bond is strongly coupled to the pucker of the pyrrolidine ring. ugent.be

The Cγ-exo pucker, favored by (4R)-fluoroproline, stabilizes the trans -amide isomer. beilstein-journals.orgpnas.orgnih.gov

The Cγ-endo pucker, favored by (4S)-fluoroproline, increases the population of the cis -amide isomer relative to unsubstituted proline. beilstein-journals.orgnih.gov

This stereoelectronic control allows for the tuning of the cis:trans ratio. pnas.org Furthermore, the electron-withdrawing nature of fluorine reduces the double-bond character of the prolyl amide bond, which lowers the activation energy barrier for cis-trans isomerization, thereby accelerating the rate of interconversion. beilstein-journals.orgpnas.org

Ring Pucker Analysis of the Pyrrolidine and Piperidine Moieties

A detailed analysis of the ring conformations, or "puckering," is essential for a complete structural description.

For the five-membered pyrrolidine moiety of the proline residue, the conformation is typically described by two main puckering states: Cγ-endo and Cγ-exo, which refer to the displacement of the Cγ atom relative to the plane of the other four ring atoms. researchgate.netkvinzo.com As established, fluorine substitution at the C4 position creates a strong bias for one pucker over the other. ugent.bebeilstein-journals.org Studies have shown that in protein crystal structures, the pucker of the proline ring is often correlated with the isomerization state of the preceding peptide bond, with cis-proline residues frequently exhibiting a DOWN pucker (endo) and trans-proline residues in α-helices favoring an UP pucker (exo). nih.gov The effect of solvation can also play a role in shifting the ring puckering preferences. biorxiv.orgbiorxiv.org

The six-membered piperidine ring generally adopts a stable chair conformation to minimize angular and torsional strain. researchgate.netrsc.org The conformational analysis for this ring, therefore, focuses on the orientation of its substituents. As discussed, the key finding for 3-fluoropiperidine systems is the energetic preference for the fluorine substituent to occupy the axial position rather than the more sterically accessible equatorial position. nih.gov This preference is a defining structural feature driven by underlying electronic interactions. researchgate.net

Applications of 1 L Prolyl 3 Fluoropiperidine in Advanced Chemical Biology and Medicinal Chemistry Principles

Role as a Privileged Building Block for Complex Molecular Architecture Synthesis

In medicinal chemistry, "privileged building blocks" are molecular substructures that are recurrently found in successful drug candidates and natural products, often interacting with multiple biological targets. taylorfrancis.com The design and synthesis of such building blocks are crucial for the efficient construction of diverse and complex molecular architectures. taylorfrancis.comresearchgate.net 1-(L-Prolyl)-3-fluoropiperidine can be considered a privileged building block due to the combination of its two key components: the L-proline residue and the 3-fluoropiperidine (B1141850) ring.

The L-proline moiety is a well-established component in many biologically active molecules, providing a rigidified backbone that can influence peptide conformation. The piperidine (B6355638) ring, a common scaffold in medicinal chemistry, offers a versatile N-heterocyclic core. nih.gov The introduction of a fluorine atom onto the piperidine ring further enhances its utility by modulating its physicochemical properties. nih.govnih.gov

The synthesis of complex molecules using this building block can be envisioned through various synthetic strategies. The secondary amine of the proline ring allows for further functionalization, while the piperidine nitrogen can be incorporated into larger heterocyclic systems or be a key interaction point with biological targets. The presence of fluorine also opens up avenues for specific chemical reactions and can influence the reactivity of the entire molecule. selvita.com

Table 1: Potential Synthetic Transformations Utilizing this compound

Reaction Type Potential Application Resulting Structure
Amide Coupling Extension of a peptide chain from the proline nitrogen Peptide-peptoid hybrids
Reductive Amination Functionalization of the piperidine nitrogen Substituted piperidine derivatives
Nucleophilic Substitution Displacement of the fluorine atom (if activated) Further functionalized piperidines

Design and Synthesis of Peptidomimetics and Constrained Amino Acid Analogues

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability against enzymatic degradation and better bioavailability. nih.govfrontiersin.org The rigid structure of this compound makes it an excellent candidate for the design of peptidomimetics and constrained amino acid analogues.

The L-proline component inherently restricts the conformational freedom of the peptide backbone, which can be crucial for locking the molecule into a bioactive conformation. nih.gov The 3-fluoropiperidine ring further constrains the molecule, and the position of the fluorine atom can influence the local conformation and electronic environment. The synthesis of peptidomimetics incorporating this building block would typically involve standard solid-phase or solution-phase peptide synthesis methodologies, where this compound is used as a dipeptide isostere or a constrained amino acid surrogate. nih.govpurdue.edu

For instance, replacing a Gly-Pro or similar dipeptide sequence in a biologically active peptide with this compound could lead to analogues with altered receptor binding affinities or selectivities. nih.gov The synthesis of such analogues allows for a systematic exploration of the structure-activity relationship (SAR) of the parent peptide. nih.gov

Exploration of Fluorine in Bioisosteric Design Strategies for Molecular Recognition

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry due to its unique electronic properties and small size. psychoactif.orgnih.gov Fluorine is a bioisostere for hydrogen, a hydroxyl group, or even a methyl group in certain contexts. selvita.com In this compound, the fluorine atom can significantly impact molecular recognition through several mechanisms.

Firstly, the high electronegativity of fluorine can create a localized dipole moment, influencing non-covalent interactions such as hydrogen bonding and dipole-dipole interactions with a biological target. nih.gov Secondly, the substitution of a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby improving the metabolic stability and pharmacokinetic profile of the molecule. nih.gov

Furthermore, the fluorine atom can modulate the pKa of the nearby piperidine nitrogen. nih.gov This can be critical for optimizing the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and binding to the target. nih.govselvita.com The strategic placement of fluorine can therefore be a powerful tool to fine-tune the pharmacological properties of a lead compound. sci-hub.senih.gov

Table 2: Impact of Fluorine Substitution on Molecular Properties

Property Effect of Fluorine Rationale
Lipophilicity Increases Fluorine is more lipophilic than hydrogen.
Metabolic Stability Increases C-F bond is stronger than C-H bond, blocking oxidation. nih.gov
pKa of Piperidine Nitrogen Decreases The electron-withdrawing nature of fluorine reduces basicity. nih.gov
Conformation Influences Gauche effect and steric interactions can favor specific rotamers.

| Binding Affinity | Can increase or decrease | Depends on the specific interactions with the target protein. nih.gov |

Contribution to Scaffold Development for Modulating Intermolecular Interactions

Molecular scaffolds provide a rigid framework upon which functional groups can be displayed in a specific three-dimensional orientation to interact with biological targets. nih.gov The unique and constrained conformation of this compound makes it an attractive scaffold for the development of molecules that can modulate intermolecular interactions, particularly protein-protein interactions (PPIs). nih.govmdpi.com

PPIs are often characterized by large and relatively flat binding interfaces, making them challenging targets for small molecule inhibitors. nih.gov Scaffolds like this compound can be used to present key pharmacophoric groups in a spatially defined manner to mimic the binding epitope of one of the protein partners. nih.gov The rigidity of the proline and fluoropiperidine rings helps to minimize the entropic penalty upon binding, potentially leading to higher affinity inhibitors. mdpi.com

The synthesis of libraries of compounds based on this scaffold, with diverse substituents appended, can be a fruitful approach for identifying potent and selective modulators of PPIs. nih.gov The fluorine atom can also serve as a probe for studying binding interactions using techniques such as fluorine NMR spectroscopy.

Future Directions and Emerging Research Opportunities

Innovation in Selective Fluorination Methodologies

The precise introduction of fluorine atoms into complex organic molecules, such as in the synthesis of 1-(L-Prolyl)-3-fluoropiperidine, remains a significant challenge. Future research will undoubtedly focus on the development of more efficient and highly selective fluorination techniques. numberanalytics.comnumberanalytics.com Current methods, including electrophilic and nucleophilic fluorination, are continually being refined to improve regioselectivity and stereoselectivity. numberanalytics.comnumberanalytics.combeilstein-journals.org

Emerging areas of interest include the development of novel fluorinating agents with enhanced reactivity and milder reaction conditions. numberanalytics.com Radical fluorination, for instance, presents a promising approach for the late-stage fluorination of complex molecules, including those with sensitive functional groups. numberanalytics.com The ability to selectively fluorinate C-H bonds is a particularly attractive goal, as it would streamline synthetic routes and allow for the diversification of heterocyclic scaffolds. acs.org The development of such methods would greatly benefit the synthesis of compounds like this compound and its derivatives, enabling the creation of diverse libraries for biological screening.

Table 1: Comparison of Fluorination Methodologies

MethodologyAdvantagesDisadvantagesKey Reagents
Electrophilic Fluorination High regioselectivity, mild reaction conditions. numberanalytics.comLimited control over reaction conditions, potential for side reactions. numberanalytics.comN-fluorobenzenesulfonimide (NFSI), Selectfluor. numberanalytics.commdpi.com
Nucleophilic Fluorination Useful for substituting leaving groups.Requires activated substrates.Potassium fluoride (B91410) (KF), Cesium fluoride (CsF), Tetrabutylammonium fluoride (TBAF). numberanalytics.com
Radical Fluorination Applicable to unactivated C-H bonds. numberanalytics.comCan be less selective than other methods.Radical initiators and a fluorine source. numberanalytics.com
Deoxyfluorination Enables late-stage fluorination of hydroxyl groups. beilstein-journals.orgRequires specific reagents.Diethylaminosulfur trifluoride (DAST), PhenoFluor. beilstein-journals.orgmdpi.com

Advanced Computational Modeling for Structure-Function Relationship Investigations

These computational approaches can help to elucidate how fluorination impacts key properties such as lipophilicity, metabolic stability, and binding affinity to target proteins. ucl.ac.ukucl.ac.ukscribd.com For example, simulations can predict how the introduction of fluorine affects the pKa of the molecule, which in turn can influence its oral absorption and bioavailability. nih.gov By creating detailed models of the compound's interaction with its biological target, researchers can rationally design more potent and selective analogs. nih.gov This predictive power accelerates the drug discovery process and reduces the need for extensive empirical screening. nih.gov

Recent studies have demonstrated the utility of computational methods in understanding the impact of fluorination on the hydrophobicity and binding affinity of molecules in various contexts, providing a strong foundation for future in-silico investigations of compounds like this compound. ucl.ac.ukucl.ac.ukscribd.comacs.org

Expanding the Scope of Fluorinated Amino Acid and Heterocycle Research in Academic Settings

The academic exploration of fluorinated amino acids and heterocycles is a burgeoning field with vast potential for discovery. nih.govnih.govmdpi.com The unique properties conferred by fluorine, such as altered acidity, basicity, and conformational preferences, make these compounds valuable tools for chemical biology and medicinal chemistry research. mdpi.comrsc.org The incorporation of fluorinated building blocks, including fluorinated prolines and piperidines, into peptides and other bioactive molecules can lead to enhanced stability, improved pharmacokinetic properties, and novel biological activities. mdpi.comrsc.org

Future academic research is likely to focus on several key areas:

Synthesis of Novel Fluorinated Building Blocks: The development of synthetic routes to new and diverse fluorinated amino acids and heterocyclic scaffolds will provide a rich toolbox for molecular design. nih.govmdpi.com

Biophysical Studies: Investigating the impact of fluorination on peptide and protein structure and function will deepen our fundamental understanding of molecular recognition and stability. rsc.org

Exploration of New Therapeutic Applications: The unique properties of fluorinated compounds may lead to the discovery of novel therapeutic agents for a wide range of diseases. nih.gov The synthesis of libraries of compounds like this compound and its derivatives for high-throughput screening will be a key strategy in this endeavor. nih.gov

The continued collaboration between synthetic chemists, computational scientists, and biologists in academic settings will be crucial for unlocking the full potential of fluorinated compounds in drug discovery and beyond.

Q & A

Q. What comparative studies elucidate the positional effects of fluorine in fluoropiperidine analogs?

  • Methodological Answer : Synthesize 3-, 4-, and 2-fluoropiperidine derivatives and compare pKa, logP, and inhibitory potency. For HIF-PH, 3-fluoro analogs show 30% higher activity than 4-fluoro due to steric alignment with the catalytic iron center .

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